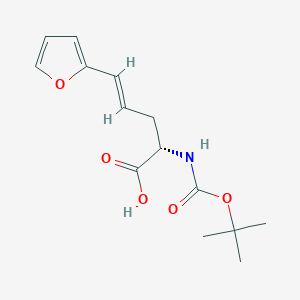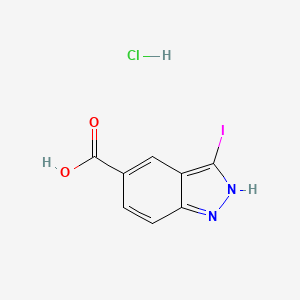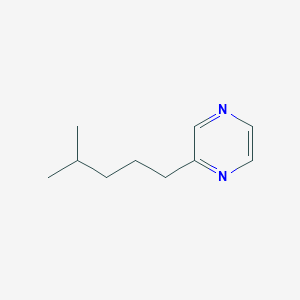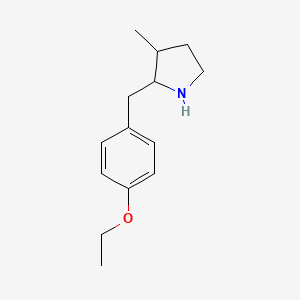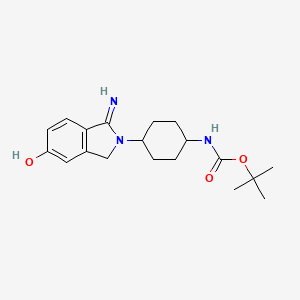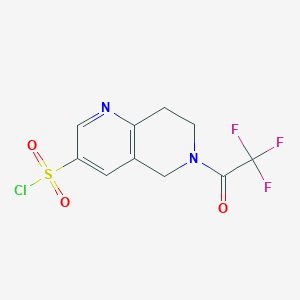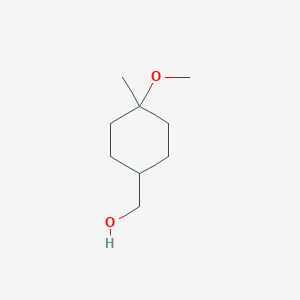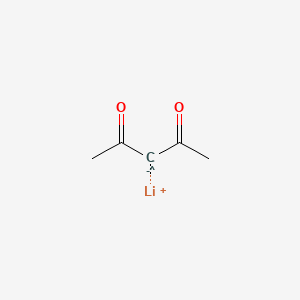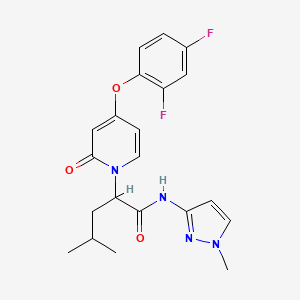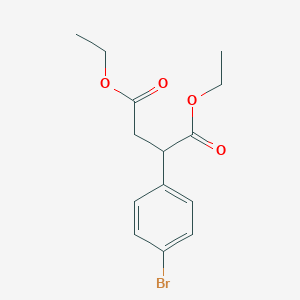
Diethyl 2-(4-bromophenyl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(4-bromophenyl)succinate is an organic compound with the molecular formula C14H17BrO4 It is a derivative of succinic acid, where the hydrogen atoms on the succinate backbone are substituted with a diethyl ester group and a 4-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-bromophenyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of a catalyst, followed by bromination of the phenyl ring. One common method is the Fischer esterification, where succinic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid to form diethyl succinate. The resulting diethyl succinate is then subjected to a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 2-(4-bromophenyl)succinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted phenyl succinates.
Reduction: Formation of diethyl 2-(4-bromophenyl)butan-1,4-diol.
Oxidation: Formation of 4-bromophenyl succinic acid derivatives.
科学的研究の応用
Diethyl 2-(4-bromophenyl)succinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Diethyl 2-(4-bromophenyl)succinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The ester groups can undergo hydrolysis to release succinic acid, which can further participate in metabolic pathways.
類似化合物との比較
Similar Compounds
Diethyl 2,3-dibromosuccinate: Similar structure but with two bromine atoms on the succinate backbone.
Diethyl 2-(4-chlorophenyl)succinate: Similar structure with a chlorine atom instead of bromine.
Diethyl 2-(4-methylphenyl)succinate: Similar structure with a methyl group instead of bromine.
Uniqueness
Diethyl 2-(4-bromophenyl)succinate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C14H17BrO4 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC名 |
diethyl 2-(4-bromophenyl)butanedioate |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChIキー |
PYSWTTQPTNIORU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



